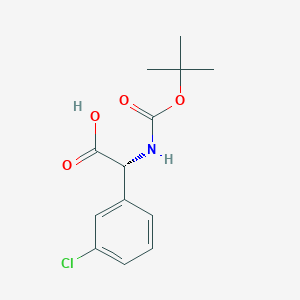

N-Boc-2-(3'-Chlorophenyl)-D-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427445 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926641-28-3 | |

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-2-(3'-Chlorophenyl)-D-glycine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Boc-2-(3'-Chlorophenyl)-D-glycine

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 926641-28-3), a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral building block, its unique stereochemistry and the presence of a 3-chlorophenyl moiety make it a valuable precursor for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides a predictive spectroscopic profile, outlines a robust synthesis protocol with mechanistic justifications, discusses its reactivity and handling, and explores its strategic applications, particularly as an intermediate for pharmacologically active molecules. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is paramount. Chiral building blocks are the foundational components that enable the efficient and stereoselective construction of complex drug molecules. This compound is a quintessential example of such a building block. It belongs to the class of unnatural, N-protected α-amino acids, which are incorporated into peptide or small-molecule drug candidates to enhance potency, modulate conformation, and improve pharmacokinetic profiles.

The molecule's structure is defined by three key features:

-

The D-Glycine Core: The (R)-configuration at the α-carbon provides a specific three-dimensional orientation, which is critical for stereospecific interactions with biological targets like enzymes and receptors.

-

The 3-Chlorophenyl Group: This substituted aromatic ring imparts specific steric and electronic properties. The chlorine atom can engage in halogen bonding, alter the molecule's lipophilicity, and block metabolic pathways, thereby enhancing the stability and bioavailability of the final drug product.

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group essential for peptide synthesis and other multi-step organic syntheses. It deactivates the nucleophilicity of the α-amino group, preventing unwanted side reactions during subsequent chemical transformations, such as peptide coupling.[1]

This guide offers a detailed examination of the chemical and physical properties of this compound, providing the technical insights necessary for its effective use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. While experimentally determined data for melting point and optical rotation are not widely published, an estimated melting point is provided based on analogous structures like Boc-L-phenylglycine (m.p. 88-91°C). The D-enantiomer is expected to have an identical melting point but an opposite sign for its optical rotation.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid | |

| CAS Number | 926641-28-3 | [2] |

| Molecular Formula | C₁₃H₁₆ClNO₄ | |

| Molecular Weight | 285.72 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Estimated: 88-93 °C | N/A |

| Optical Rotation [α]D | Predicted: Negative value in a specified solvent (e.g., MeOH or CHCl₃) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol). Insoluble in water and non-polar solvents like hexane. |

Spectroscopic Profile (Predicted)

¹H Nuclear Magnetic Resonance (¹H NMR)

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10-12 | broad s | 1H | H -O-C=O | Carboxylic acid proton, typically broad and downfield. Exchangeable with D₂O. |

| ~7.40 | s | 1H | Ar-H (C2') | Aromatic proton ortho to the chloro group, appearing as a singlet or narrow triplet. |

| ~7.25-7.35 | m | 3H | Ar-H (C4', C5', C6') | Remaining aromatic protons, appearing as a complex multiplet. |

| ~5.50 | d (J ≈ 7-8 Hz) | 1H | N-H | Carbamate proton, coupled to the α-proton. |

| ~5.35 | d (J ≈ 7-8 Hz) | 1H | α-H | Benzylic α-proton, deshielded by the adjacent phenyl, nitrogen, and carboxyl groups. Coupled to the N-H proton. |

| 1.45 | s | 9H | -C(CH ₃)₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key resonances:

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~174-176 | C =O (Acid) | Carboxylic acid carbonyl carbon. |

| ~155-156 | C =O (Boc) | Carbamate carbonyl carbon. |

| ~138-140 | Ar-C (C1') | Quaternary aromatic carbon attached to the α-carbon. |

| ~134-135 | Ar-C (C3') | Quaternary aromatic carbon bearing the chlorine atom. |

| ~126-130 | Ar-C H | Aromatic methine carbons. |

| ~80-81 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~57-59 | α-C | The chiral α-carbon, shifted downfield by adjacent electronegative atoms. |

| ~28.3 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3350 | N-H stretch | Carbamate |

| ~1715 | C=O stretch | Carboxylic Acid Dimer |

| ~1690 | C=O stretch | Carbamate |

| ~1500-1600 | C=C stretch | Aromatic Ring |

| ~1160, 1250 | C-O stretch | Carbamate |

| ~700-800 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a strong molecular ion in positive mode. The fragmentation pattern is dominated by the characteristic loss of the Boc group.

| m/z Value | Ion | Description |

| 286.0837 | [M+H]⁺ | Protonated molecular ion for C₁₃H₁₆³⁵ClNO₄⁺ |

| 288.0808 | [M+2+H]⁺ | Isotope peak for ³⁷Cl |

| 230.0602 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group. |

| 186.0262 | [M-Boc+H]⁺ | Loss of the Boc group (100 Da), corresponding to the protonated D-2-(3-chlorophenyl)glycine. |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the protection of the commercially available amino acid, D-2-(3-chlorophenyl)glycine. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the industry standard for this transformation due to its high efficiency and mild reaction conditions.

Caption: Workflow for Boc-protection of D-2-(3-chlorophenyl)glycine.

Experimental Protocol

This protocol describes a standard procedure for the N-terminal Boc protection of an amino acid.

Materials:

-

D-2-(3-chlorophenyl)glycine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Sodium Bicarbonate (NaHCO₃) (2.5 equiv) or 1M Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ethyl Acetate

-

Diethyl Ether

-

10% w/v aqueous Citric Acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, suspend D-2-(3-chlorophenyl)glycine (1.0 equiv) in a 1:1 mixture of THF and water. Stir to form a slurry.

-

Basification: Add solid sodium bicarbonate (2.5 equiv) in portions. Alternatively, add 1M NaOH dropwise until the pH of the aqueous layer is ~9-10 and all solids have dissolved. The formation of the sodium salt of the amino acid is crucial for its solubility and for neutralizing the acid byproduct of the reaction.

-

Boc Protection: To the stirred solution, add a solution of (Boc)₂O (1.1 equiv) in a small amount of THF dropwise.

-

Reaction: Allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction is typically complete within 4-12 hours.

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Aqueous Workup (1): The remaining aqueous solution will contain the sodium salt of the product and any unreacted starting material. Wash this solution twice with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 10% citric acid. The product will precipitate out or form an oil. Extract the product immediately into ethyl acetate (3x volumes). The use of a mild acid like citric acid is preferred to prevent premature cleavage of the Boc group.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes any remaining inorganic salts.

-

Drying and Isolation: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product is typically obtained as a white solid of high purity. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexane solvent system.

Reactivity, Stability, and Handling

Reactivity Profile

The reactivity of this compound is dominated by its three primary functional groups:

-

N-Boc Group: This group is stable to a wide range of basic, nucleophilic, and reductive conditions. Its primary reactivity is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane, rapidly and cleanly cleaves the Boc group to liberate the free amine. This orthogonal stability is the cornerstone of its utility in synthesis.

-

Carboxylic Acid: The carboxyl group can be activated for amide bond formation using standard peptide coupling reagents (e.g., EDC/HOBt, HATU, HBTU). It can also be reduced to the corresponding alcohol or converted to an ester.

-

Chlorophenyl Ring: The aromatic ring is generally unreactive under standard peptide synthesis conditions. However, it can participate in transition-metal-catalyzed cross-coupling reactions if required for further derivatization.

Stability and Storage

The compound is a stable, solid material. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, typically at ambient temperature or refrigerated (2-8 °C) to ensure maximum shelf life. It is not particularly sensitive to light or air but should be protected from moisture.

Safety and Handling

Based on data for the analogous L-enantiomer, this compound should be handled with standard laboratory precautions.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Medicinal Chemistry

The primary application of this compound is as a specialized building block for introducing the D-3-chlorophenylglycine moiety into drug candidates. The parent amino acid, chlorophenylglycine, is a known component of pharmaceutically active compounds. For example, the related DL-2-(2-chlorophenyl)glycine is a key intermediate in the synthesis of the widely used antiplatelet drug, Clopidogrel.[7][8]

The presence of the 3-chlorophenyl group can serve several purposes in drug design:

-

Increased Potency: The substituent can occupy a specific hydrophobic pocket in a target protein, leading to enhanced binding affinity.

-

Improved Pharmacokinetics: The chlorine atom increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The chloro-substituent can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. indiamart.com [indiamart.com]

- 8. DL-2-(2-Chlorophenyl)glycine - Heilongjiang Taina Technology Development Co., Ltd. [tainachem.com]

An In-Depth Technical Guide to the Synthesis of N-Boc-2-(3'-Chlorophenyl)-D-glycine

Abstract

N-Boc-2-(3'-Chlorophenyl)-D-glycine is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and other pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing this important molecule. Two primary, field-proven approaches are detailed: a direct asymmetric synthesis employing a chiral auxiliary-mediated Strecker reaction and a racemic synthesis followed by classical diastereomeric salt resolution. The guide offers a deep dive into the causality behind experimental choices, detailed step-by-step protocols, and visual aids to elucidate key transformations. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

Unnatural amino acids are critical components in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide-based therapeutics, such as metabolic stability, conformational rigidity, and receptor-binding affinity. Arylglycine derivatives, in particular, are prevalent in a variety of natural products and synthetic drugs. The presence of a 3-chlorophenyl substituent in this compound introduces specific steric and electronic properties that can influence molecular interactions. The N-Boc protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and its facile, orthogonal removal under mild acidic conditions.[1] This guide is intended for researchers and professionals in drug development seeking a thorough understanding of the synthesis of this valuable chiral building block.

Strategic Approaches to Synthesis

The synthesis of this compound presents two primary challenges: the construction of the arylglycine core and the establishment of the desired D-stereochemistry at the α-carbon. This guide will explore two robust strategies to address these challenges.

Diagram of Synthetic Strategies

Caption: Overview of the two primary synthetic routes to this compound.

Strategy 1: Asymmetric Synthesis via Chiral Auxiliary-Mediated Strecker Reaction

This elegant approach introduces chirality early in the synthetic sequence, thereby avoiding a late-stage resolution step and the associated loss of 50% of the material. The use of a chiral auxiliary, such as (R)-phenylglycine amide, in a Strecker-type reaction with 3-chlorobenzaldehyde allows for the diastereoselective formation of an α-amino nitrile intermediate.[2][3] Subsequent hydrolysis and removal of the auxiliary, followed by N-Boc protection, yields the target D-amino acid derivative.

Causality of Experimental Choices

-

Chiral Auxiliary: (R)-phenylglycine amide is chosen for its ability to induce high diastereoselectivity in the addition of cyanide to the imine formed from 3-chlorobenzaldehyde. The steric bulk of the phenyl group on the auxiliary directs the incoming nucleophile to one face of the imine.

-

Crystallization-Induced Asymmetric Transformation: A key advantage of this method is the potential for a crystallization-induced asymmetric transformation.[3] One diastereomer of the α-amino nitrile product is often less soluble and selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess.

-

Reaction Conditions: The reaction is typically carried out in an aqueous medium, which can facilitate the crystallization of the desired diastereomer.[3] Temperature control is crucial for maximizing both the yield and the diastereoselectivity.

Experimental Protocol

Step 1: Asymmetric Strecker Synthesis of (R)-N-((R)-1-cyano-1-(3-chlorophenyl)methyl)phenylglycinamide

-

To a stirred suspension of (R)-phenylglycine amide (1.0 eq) and 3-chlorobenzaldehyde (1.05 eq) in water, add sodium cyanide (1.1 eq) followed by acetic acid (1.1 eq) at room temperature.

-

Heat the mixture to 60-70 °C and stir for 24-48 hours. The desired diastereomer will precipitate out of the solution.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the diastereomerically pure α-amino nitrile.

Step 2: Hydrolysis and Removal of the Chiral Auxiliary

-

Suspend the α-amino nitrile from the previous step in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture at reflux for 12-18 hours to effect hydrolysis of both the nitrile and the amide functionalities.

-

Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the (R)-phenylglycine byproduct.

-

The aqueous layer containing the crude D-2-(3'-chlorophenyl)glycine hydrochloride is then concentrated under reduced pressure.

Step 3: N-Boc Protection

-

Dissolve the crude D-2-(3'-chlorophenyl)glycine hydrochloride in a mixture of dioxane and water.

-

Cool the solution in an ice bath and adjust the pH to 9-10 with a suitable base (e.g., sodium carbonate or sodium hydroxide).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH at 9-10.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., citric acid or KHSO₄) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

| Step | Key Reagents | Typical Yield | Diastereomeric Ratio |

| 1 | 3-Chlorobenzaldehyde, (R)-Phenylglycine amide, NaCN | 75-90% | >99:1 |

| 2 | Concentrated HCl | 80-95% | - |

| 3 | Boc₂O, Base | 85-98% | - |

Strategy 2: Racemic Synthesis Followed by Diastereomeric Salt Resolution

This classical and often scalable approach involves the initial synthesis of racemic 2-(3'-chlorophenyl)glycine, followed by resolution of the enantiomers using a chiral resolving agent.[4] This strategy is particularly useful when a direct asymmetric synthesis is not feasible or is difficult to optimize.

Causality of Experimental Choices

-

Racemic Strecker Synthesis: The Strecker synthesis is a robust and high-yielding method for the preparation of racemic α-amino acids from aldehydes.[1][5] It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-amino nitrile.

-

Chiral Resolving Agent: A chiral acid or base is used to form diastereomeric salts with the racemic amino acid. The choice of resolving agent is critical and often empirical. For a D-amino acid, a chiral acid such as L-tartaric acid or a derivative thereof is commonly employed. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.[]

-

Solvent System for Resolution: The solvent used for the resolution is crucial as it directly impacts the solubility of the diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers is desired.

Experimental Protocol

Step 1: Racemic Synthesis of 2-(3'-Chlorophenyl)glycine

-

To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol/water), add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Concentrate the reaction mixture to remove the organic solvent.

-

Add concentrated hydrochloric acid and heat the mixture at reflux for 12-18 hours to hydrolyze the α-amino nitrile.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the racemic 2-(3'-chlorophenyl)glycine.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Diastereomeric Salt Resolution

-

Dissolve the racemic 2-(3'-chlorophenyl)glycine in a suitable hot solvent (e.g., aqueous ethanol).

-

Add a solution of the chiral resolving agent (e.g., L-tartaric acid, 0.5 eq) in the same solvent.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt (D-amino acid-L-tartaric acid salt).

-

Filter the crystals and recrystallize from the same solvent system to enhance the diastereomeric purity.

Step 3: Liberation of the D-Amino Acid

-

Dissolve the diastereomerically pure salt in water and adjust the pH to the isoelectric point with a base (e.g., ammonia) to precipitate the D-2-(3'-chlorophenyl)glycine.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 4: N-Boc Protection

-

Follow the same procedure as described in Strategy 1, Step 3, starting with the resolved D-2-(3'-chlorophenyl)glycine.

| Step | Key Reagents | Typical Yield | Enantiomeric Excess (after resolution) |

| 1 | 3-Chlorobenzaldehyde, NH₄Cl, NaCN | 80-95% | Racemic |

| 2 | L-Tartaric Acid | 30-45% (of one enantiomer) | >98% |

| 3 | Base | >95% | - |

| 4 | Boc₂O, Base | 85-98% | - |

Workflow for Diastereomeric Salt Resolution

Caption: The mechanism of N-Boc protection of an amino acid using di-tert-butyl dicarbonate.

Conclusion

The synthesis of this compound can be successfully achieved through either a direct asymmetric approach or a racemic synthesis followed by resolution. The choice between these strategies will depend on factors such as the desired scale of the synthesis, the availability of chiral auxiliaries, and the ease of crystallization of the diastereomeric salts. Both methods, when executed with care, provide access to this valuable chiral building block for applications in drug discovery and development. This guide has provided the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important compound.

References

-

Cali, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-66. [Link]

-

Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. ResearchGate. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

-

Baran, P. S., et al. (2017). Synthesis of N-Boc-protected α-arylglycines. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]

-

Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen. [Link]

-

Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

-

Guillena, G., & Nájera, C. (2000). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2020). optical resolution of d,l-phenylglycine and chiral separation mechanism using an enantioselective membrane of vancomycin. ResearchGate. [Link]

-

Myers, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. [Link]

- CN104276964A - Preparation method of Boc-glycine.

-

Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

-

Li, S., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Communications, 13(1), 6393. [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. ChemBK. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.rug.nl [pure.rug.nl]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

structure of N-Boc-2-(3'-Chlorophenyl)-D-glycine

An In-depth Technical Guide to the Structure, Synthesis, and Application of N-Boc-2-(3'-Chlorophenyl)-D-glycine

Introduction

This compound is a non-proteinogenic amino acid derivative of significant interest to the fields of medicinal chemistry and drug development. As a chiral building block, it provides a unique combination of structural features: a defined stereocenter (D-configuration), a substituted aromatic ring that allows for specific steric and electronic interactions, and an amine-protecting group essential for controlled chemical synthesis. This guide offers a comprehensive technical overview for researchers and scientists, delving into the molecule's core structure, validated synthetic and analytical protocols, and its strategic application in the design of novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Core Structural Analysis

The is composed of three primary functional components:

-

D-Glycine Scaffold : The central feature is an alpha-amino acid with a hydrogen atom as its side chain, but in this case, it is substituted. The "D" designation refers to the stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group), indicating an (R)-configuration. This fixed chirality is critical for designing stereospecific drugs, as biological targets like enzymes and receptors are inherently chiral.

-

3-Chlorophenyl Group : Attached to the alpha-carbon, this substituent replaces one of the glycine's alpha-hydrogens. The phenyl ring introduces aromaticity and rigidity, while the chlorine atom at the meta-position (position 3) modifies the electronic properties of the ring and can engage in specific halogen bonding or other non-covalent interactions within a target's binding pocket.

-

N-tert-Butoxycarbonyl (Boc) Protecting Group : The amino group is protected by a Boc group. This acid-labile protecting group is fundamental to its utility in peptide synthesis and other multi-step organic syntheses. It prevents the highly reactive amino group from engaging in unwanted side reactions, such as self-polymerization, allowing for selective reactions at the carboxylic acid terminus.[1]

Caption: General workflow for the Boc-protection of an amino acid.

Detailed Experimental Protocol for Synthesis

This protocol is a self-validating system adapted from standard procedures for Boc protection. [2]

-

Dissolution: Dissolve 2-(3'-Chlorophenyl)-D-glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution (2.2 eq of NaOH). Stir the mixture at room temperature until a clear solution is obtained.

-

Cooling: Cool the reaction vessel to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise over 15 minutes while stirring vigorously.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification & Precipitation: Cool the aqueous layer again to 0 °C and carefully acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid. The desired product should precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

-

Drying: Dry the product under vacuum to a constant weight. Further purification, if necessary, can be achieved by recrystallization from an ethyl acetate/hexanes solvent system.

Part 3: Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. This is accomplished using a combination of standard spectroscopic techniques.

Expected Spectroscopic Data

The following tables summarize the expected signals and absorptions for the compound based on its structure and data from similar compounds. [1][3] Table 1: Predicted NMR Spectral Data

| Technique | Signal | Expected Chemical Shift (δ, ppm) | Key Structural Correlation |

| ¹H NMR | Broad singlet | 10-12 | Carboxylic acid proton (-COOH) |

| Multiplet | 7.2-7.4 | Aromatic protons (C₆H₄) | |

| Broad singlet | ~5.5 | Amide proton (-NH) | |

| Singlet | ~5.2 | Alpha-proton (-CHα) | |

| Singlet | ~1.4 | tert-butyl protons (-C(CH₃)₃) | |

| ¹³C NMR | Signal | ~172-175 | Carboxyl carbon (-COOH) |

| Signal | ~155 | Carbamate carbonyl carbon (-NHCOO-) | |

| Signals | 125-135 | Aromatic carbons (C₆H₄) | |

| Signal | ~80 | Quaternary tert-butyl carbon (-C (CH₃)₃) | |

| Signal | ~55-60 | Alpha-carbon (-CHα) | |

| Signal | ~28.5 | tert-butyl methyl carbons (-C(CH₃ )₃) |

Table 2: Predicted IR and MS Data

| Technique | Expected Value | Key Structural Correlation |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of carboxylic acid |

| ~3300 | N-H stretch of carbamate | |

| ~1710-1750 | C=O stretch (superimposed acid and carbamate) | |

| MS (ESI+) | m/z 286.08 | [M+H]⁺ |

| m/z 308.06 | [M+Na]⁺ | |

| m/z 230.06 | Fragment: [M+H - C₄H₈]⁺ (loss of isobutylene) | |

| m/z 186.03 | Fragment: [M+H - Boc]⁺ |

Part 4: Applications in Research and Drug Development

Utility as a Constrained Chiral Building Block

This compound is primarily used as a building block in the synthesis of peptidomimetics and small molecule inhibitors. []Its incorporation into a peptide sequence or drug scaffold imparts specific structural constraints due to the bulky 3-chlorophenyl group. This can help to:

-

Lock Conformation: Force a peptide backbone into a specific secondary structure (e.g., a turn or helix).

-

Enhance Binding: The aromatic ring can participate in π-π stacking or hydrophobic interactions within a receptor's active site.

-

Improve Metabolic Stability: Non-proteinogenic amino acids are often resistant to degradation by proteases, increasing the in vivo half-life of a drug candidate.

Role in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group is the cornerstone of one of the two major strategies for SPPS. Its key feature is its stability to basic and nucleophilic conditions but its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).

Caption: The core deprotection-coupling cycle in Boc-based SPPS.

Potential Therapeutic Applications

Derivatives of substituted phenylglycines are found in various classes of bioactive molecules. For instance, related structures are used in the development of dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [5]The specific stereochemistry and substitution pattern of this compound make it a valuable synthon for exploring structure-activity relationships (SAR) in such drug discovery programs.

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for molecular design. Its well-defined three-dimensional structure, combined with the synthetically versatile Boc protecting group, allows chemists to introduce specific conformational biases and interaction points into complex molecules. A thorough understanding of its synthesis, purification, and analytical characterization is fundamental to its successful application in the rational design of next-generation therapeutics.

References

-

Ivy Fine Chemicals. This compound [CAS: 926641-28-3]. [Link]

-

CP Lab Safety. N-Boc-2-(3'-chlorophenyl)-L-glycine, 98% Purity, C13H16ClNO4, 10 grams. [Link]

-

ChemBK. N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. [Link]

-

PubChem. N-Boc-(2'-Chlorophenyl)glycine. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. [Link]

-

PrepChem.com. Synthesis of Boc-Gly. [Link]

-

PubChem. N-Boc-glycine methyl ester. [Link]

-

MDPI. Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. [Link]

- Google Patents.

-

PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. [Link]

-

ResearchGate. Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a: Michael acceptors scope (II). [Link]

- Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

ResearchGate. The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-2-(3'-Chlorophenyl)-D-glycine molecular weight

An In-Depth Technical Guide to N-Boc-2-(3'-Chlorophenyl)-D-glycine: Properties, Synthesis, and Applications

Introduction

This compound is a non-proteinogenic amino acid derivative of significant interest in the fields of medicinal chemistry and drug development. As a chiral building block, its defined stereochemistry and the presence of a halogenated phenyl ring make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of peptide-based therapeutics and small molecule inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and characterization, and insights into its applications for researchers and drug development professionals.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its use in synthetic chemistry. The presence of the chlorine atom on the phenyl ring can modulate the compound's lipophilicity and electronic properties, which can be advantageous in designing drug candidates with improved pharmacokinetic profiles.

Chemical Structure

The structure features a D-glycine core substituted with a 3-chlorophenyl group at the alpha-carbon. The amino group is protected by a Boc moiety.

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of the key identifiers and properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 285.72 g/mol | [1][2] |

| Molecular Formula | C13H16ClNO4 | [3] |

| CAS Number | 926641-28-3 | [4] |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-(3-chlorophenyl)acetic acid | |

| Synonyms | N-Boc-(R)-2-amino-2-(3-chlorophenyl)acetic acid | |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | |

| Predicted pKa | 3.33 ± 0.10 | [5] |

| Predicted Boiling Point | 430.1 ± 40.0 °C | [5] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [5] |

Synthesis and Purification Protocol

The synthesis of this compound typically starts from the corresponding unprotected amino acid, 2-(3'-Chlorophenyl)-D-glycine. The key step is the selective protection of the amino group with a Boc anhydride under basic conditions.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Dissolution: Dissolve 2-(3'-Chlorophenyl)-D-glycine (1.0 eq) in a 1:1 mixture of dioxane and 1M sodium hydroxide solution.

-

Cooling: Cool the solution to 0-5 °C using an ice bath with constant stirring.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove unreacted (Boc)₂O.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold 1M hydrochloric acid solution. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

-

Drying: Dry the purified solid under high vacuum to yield the final product.

Rationale: The use of a biphasic system or an aqueous organic mixture facilitates the reaction between the water-soluble amino acid salt and the organic-soluble (Boc)₂O. The basic condition deprotonates the amino group, making it nucleophilic for the attack on the Boc anhydride. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a series of analytical techniques are employed.

Analytical Workflow

Caption: Standard analytical workflow for product characterization.

Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons, the alpha-proton, and the tert-butyl protons of the Boc group. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, the alpha-carbon, and the carbons of the Boc group. |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 284.06 |

| HPLC | A single major peak indicating high purity. |

| Melting Point | A sharp melting point range, consistent with a pure compound. |

Applications in Drug Discovery and Development

N-Boc protected amino acids are fundamental in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics.[6] The specific structure of this compound makes it a precursor for compounds with potential therapeutic activities.

Role as a Chiral Building Block

Caption: Application of the title compound in synthetic routes towards therapeutic targets.

The incorporation of this non-natural amino acid can confer unique properties to a peptide, such as increased resistance to enzymatic degradation, enhanced binding affinity, and improved conformational stability. For instance, derivatives of related structures have been explored in the synthesis of Dipeptidyl Peptidase 4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[7][8]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on available safety data, the compound is classified with several hazards.

GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source:[1]

Recommended Precautions

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry place.[11]

Conclusion

This compound is a specialized chemical reagent with significant utility in the synthesis of chiral drugs and peptide-based molecules. Its well-defined structure and the presence of the Boc protecting group allow for its controlled incorporation into complex targets. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe use in research and development.

References

-

ChemBK. (2024). N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. Retrieved from [Link]

- AAPPTec, LLC. (n.d.). Safety Data Sheet for Boc-CyclopropylGly-OH.

-

PubChem. N-Boc-(2'-Chlorophenyl)glycine. Retrieved from [Link]

-

PubChem. Boc-gly-gly-gly-OH. Retrieved from [Link]

-

Ivy Fine Chemicals. This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

-

PrepChem.com. Synthesis of Boc-Gly. Retrieved from [Link]

-

PubMed. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. Retrieved from [Link]

-

Yomi Lab. This compound, 95%. Retrieved from [Link]

-

ResearchGate. Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a: Michael acceptors scope (II). Retrieved from [Link]

-

ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. Retrieved from [Link]

- Google Patents. N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

PubMed Central. Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]

Sources

- 1. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. N-BOC-2-(3'-CHLOROPHENYL)-L-GLYCINE [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. chembk.com [chembk.com]

- 6. prepchem.com [prepchem.com]

- 7. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to N-Boc-2-(3'-Chlorophenyl)-D-glycine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Medicinal Chemistry

This compound (CAS No. 926641-28-3) is a non-proteinogenic amino acid that has emerged as a critical building block in the synthesis of complex peptides and small molecule therapeutics. Its unique structure, featuring a chlorine-substituted phenyl ring at the alpha-carbon and a tert-butyloxycarbonyl (Boc) protecting group, offers medicinal chemists a valuable tool for introducing specific structural constraints and physicochemical properties into drug candidates. The D-chiral configuration and the chloro-substitution pattern are key features that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules. This guide provides an in-depth technical overview of the commercial landscape for this specialized amino acid, crucial quality control considerations, and its applications in modern drug discovery.

Commercial Availability: A Comparative Analysis of Leading Suppliers

The reliable sourcing of high-purity this compound is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound, each with varying specifications and available documentation. Below is a comparative table of prominent commercial sources.

| Supplier | Catalog Number | Purity Specification | Available Quantities | Analytical Data Provided |

| Ivy Fine Chemicals | 153275 | Not specified on product page | 100mg, Bulk/Commercial | Basic properties (CAS, SMILES)[1] |

| Fluorochem (via CymitQuimica) | 10-F048533 | ≥98% | 250mg, 1g, 5g | Basic properties (CAS, Formula) |

| Sigma-Aldrich (distributor) | Not directly listed for D-isomer | N/A | N/A | Data available for L-isomer (98% purity)[2] |

| Arctom Scientific | AC157970 / BD-A680599 | Not specified on product page | Reagent and flexible sizes | Basic properties (CAS) |

Note: The availability and specifications from suppliers are subject to change. Researchers should always request the latest technical data sheets and certificates of analysis before purchase.

Quality Control and Analytical Protocols for this compound

Ensuring the chemical and stereochemical purity of this compound is a critical step that underpins the validity of subsequent experimental work. The presence of impurities, particularly the L-enantiomer or di-substituted phenyl derivatives, can lead to undesired side products and misleading biological data.

Key Quality Control Parameters:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of ≥98% is generally expected for research-grade material.

-

Enantiomeric Purity (e.e.): The percentage of the desired D-enantiomer relative to the L-enantiomer. This is a critical parameter for stereospecific applications and is best determined by chiral HPLC.

-

Identity Confirmation: Verified through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Experimental Protocol: Chiral HPLC for Enantiomeric Purity Assessment

The following is a representative protocol for the determination of the enantiomeric excess of N-Boc-protected amino acids. Method optimization will be required for this compound.

Objective: To separate and quantify the D- and L-enantiomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Daicel CHIRALPAK® series).

Mobile Phase:

-

A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small percentage of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. The exact ratio will need to be optimized for baseline separation.

Procedure:

-

Sample Preparation: Prepare a standard solution of the analyte in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: Inject a suitable volume (e.g., 10 µL) of the sample onto the column.

-

Chromatographic Separation: Run the separation under isocratic conditions at a constant flow rate and temperature.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Data Analysis: Integrate the peak areas of the D- and L-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100

Caption: Workflow for Chiral HPLC Analysis.

Spectroscopic Characterization:

¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information for structural confirmation. Key expected signals include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the alpha-proton (a singlet), and the aromatic protons of the 3-chlorophenyl ring (multiplets in the aromatic region). ChemicalBook provides access to reference ¹H NMR spectra for this compound[3].

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound (C₁₃H₁₆ClNO₄, MW: 285.72 g/mol )[3].

Applications in Drug Discovery and Development

The incorporation of this compound into peptide or small molecule scaffolds can impart several desirable properties:

-

Conformational Rigidity: The bulky phenyl group restricts the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The non-natural D-configuration and the presence of the chloro-substituent can enhance resistance to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.

-

Modulation of Lipophilicity: The chlorophenyl group increases the lipophilicity of the molecule, which can influence its membrane permeability and overall pharmacokinetic properties.

While specific examples detailing the use of this compound are often found in proprietary drug development programs, the broader class of substituted phenylglycine derivatives has been incorporated into a variety of therapeutic candidates, including:

-

Antiviral Peptides: The structural constraints imposed by phenylglycine analogs can be crucial for mimicking the binding epitopes of viral proteins, leading to the development of entry or fusion inhibitors. The development of novel phenylalanine derivatives as HIV-1 capsid inhibitors highlights the importance of this scaffold in antiviral research.

-

Kinase Inhibitors: The hydrophobic interactions provided by the chlorophenyl ring can be exploited to target the ATP-binding pocket of kinases, a key class of enzymes in cancer and inflammatory diseases. The synthesis of kinase-targeted libraries based on various scaffolds demonstrates the utility of substituted aromatic moieties in this area.

-

Macrocyclic Peptides: The incorporation of conformationally restricted amino acids is a key strategy in the design of macrocyclic peptide drugs, which often exhibit improved cell permeability and oral bioavailability. Phenylglycine-type amino acids are found in a variety of peptide natural products, including glycopeptide antibiotics[4][5].

Caption: Applications of this compound.

Conclusion

This compound is a specialized yet highly valuable reagent for researchers at the forefront of peptide and medicinal chemistry. Its unique structural features provide a powerful means to modulate the properties of novel therapeutic agents. A thorough understanding of the commercial sources and a rigorous approach to quality control are essential for the successful application of this building block in drug discovery and development. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like this compound will undoubtedly play an increasingly important role.

References

- Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.

-

Ivy Fine Chemicals. This compound [CAS: 926641-28-3]. Available at: [Link].

-

Ivy Fine Chemicals. This compound. Available at: [Link].

-

PubChem. N-(tert-butoxycarbonyl)glycine. Available at: [Link].

- Zhang, M., et al. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 223, 113658.

- Scala, R., et al. (2021). Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. International Journal of Molecular Sciences, 22(16), 8758.

-

ChemBK. N-BOC-2-(3'-CHLOROPHENYL)-DL-GLYCINE. Available at: [Link].

-

PubChem. N-Boc-(2'-Chlorophenyl)glycine. Available at: [Link].

-

ResearchGate. Synthetic Antiviral Peptides: A New Way to Develop Targeted Antiviral Drugs. Available at: [Link].

-

Shimadzu. Analysis and evaluation of chiral drugs in biological samples. Available at: [Link].

- El-Sayed, M. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 16(6), 846–858.

- Google Patents. Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.

- Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235.

-

ATB. n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. Available at: [Link].

-

SpectraBase. Boc-glycine - Optional[1H NMR] - Chemical Shifts. Available at: [Link].

- Google Patents. Novel methods of synthesis for therapeutic antiviral peptides.

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link].

-

Bioconjugate Chemistry. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available at: [Link].

-

ResearchGate. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available at: [Link].

- Chen, J., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

- Lam, S. S., et al. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues.

- Al-Mugren, K. S., & Al-Dies, A. M. (2021). Biosynthetic Strategies for Macrocyclic Peptides. Molecules (Basel, Switzerland), 26(11), 3338.

-

ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. Available at: [Link].

- Akritopoulou-Zanze, I., et al. (2006). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(1), 96–99.

- Taraboletti, G., et al. (2018). N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2) inhibits the angiogenic activity of heparin-binding growth factors. Angiogenesis, 21(1), 47–59.

Sources

- 1. ivychem.com [ivychem.com]

- 2. N-Boc-2-(3'-Chlorophenyl)-L-glycine | 1217643-80-5 [sigmaaldrich.com]

- 3. This compound (926641-28-3) 1H NMR spectrum [chemicalbook.com]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Boc-2-(3'-Chlorophenyl)-D-glycine in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Non-natural amino acids (nnAAs) represent a cornerstone in the design of sophisticated therapeutic agents, offering a route to overcome the limitations of native peptides and introduce novel pharmacological properties. Among these, N-Boc-2-(3'-Chlorophenyl)-D-glycine stands out as a chiral building block of significant strategic importance. Its unique trifecta of features—a labile N-terminal Boc protecting group, a constrained D-alpha-amino acid scaffold, and a meta-substituted chlorophenyl ring—provides medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide elucidates the synthesis, characterization, and strategic application of this compound, providing both theoretical insights and practical, field-proven protocols for its deployment in drug discovery programs, particularly in the development of CNS-active agents and peptidomimetics.

Introduction: The Imperative for Non-Natural Amino Acids

The therapeutic landscape is increasingly dominated by molecules that must exhibit high target specificity, metabolic stability, and controlled bioavailability. While peptides are exquisite tools for biological recognition, their utility is often hampered by poor oral availability and rapid proteolytic degradation. The incorporation of nnAAs is a premier strategy to address these challenges.

This compound is a non-proteinogenic amino acid designed for synthetic utility and pharmacological impact.[1] Its structure can be deconstructed to appreciate its function:

-

N-tert-Butyloxycarbonyl (Boc) Group: A robust, acid-labile protecting group that ensures the stability of the amine during coupling reactions while allowing for selective, mild deprotection, a cornerstone of modern peptide synthesis.[]

-

D-Phenylglycine Core: The D-chiral configuration provides inherent resistance to proteolysis by common L-aminopeptidases. Furthermore, the phenylglycine scaffold introduces conformational rigidity, which can be critical for locking a molecule into a bioactive conformation for optimal receptor engagement.[3]

-

3'-Chlorophenyl Substituent: This moiety is a key pharmacophore. The chlorine atom, positioned at the meta-position, acts as an electron-withdrawing group that can modulate the electronic environment of the aromatic ring, influencing pi-stacking, cation-pi, and halogen bonding interactions with a biological target. Its presence is a common feature in centrally active agents, where it can enhance properties like membrane permeability and target affinity.[4][5]

This guide will demonstrate how these features converge to make this compound a high-value reagent for constructing advanced therapeutic candidates.

Synthesis and Quality Control: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of chiral building blocks are paramount for their successful application. The following section details a validated workflow for producing high-purity this compound.

Synthetic Pathway

The most common and efficient method for N-terminal protection of an amino acid is the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.

Caption: Figure 1. Synthetic workflow for N-Boc protection.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust, scalable procedure for laboratory synthesis.

-

Reaction Setup: In a round-bottom flask, dissolve D-2-(3'-Chlorophenyl)glycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate (NaHCO₃) solution. Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains below 10°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove the dioxane. Add water and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O and other impurities. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate should form.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as a white solid.

-

Purification: The crude product can be purified by recrystallization from an EtOAc/hexanes solvent system or by flash column chromatography on silica gel if necessary.

Quality Control and Characterization

To ensure the product is suitable for subsequent synthetic steps, a full suite of analytical techniques must be employed. This self-validating system confirms identity, purity, and stereochemical integrity.

| Parameter | Analytical Method | Purpose & Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure, including the presence of Boc and chlorophenyl groups. |

| Purity | HPLC/UPLC | Quantifies chemical purity. For synthetic use, purity should be ≥98%. |

| Mass Verification | High-Resolution Mass Spectrometry (HRMS) | Confirms the exact mass and elemental composition. |

| Enantiomeric Purity | Chiral HPLC | Confirms the enantiomeric excess (e.e.) is >99% for the D-enantiomer. Essential for stereospecific drug design. |

| Physical Properties | Melting Point, Optical Rotation | Provides physical constants for batch-to-batch consistency and comparison to literature values. |

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block to solve specific challenges in drug design.

A Scaffold for CNS-Active Agents

The 3-chlorophenyl moiety is a well-established pharmacophore in compounds targeting the central nervous system (CNS). Its electronic and lipophilic properties often contribute to favorable blood-brain barrier penetration and potent interactions with CNS receptors.

-

Anticonvulsants: A study of 1,2,4-triazole-3-thione derivatives found that a 5-(3-chlorophenyl) substituted compound was highly effective in protecting against maximal electroshock-induced seizures, with its mechanism likely involving voltage-gated sodium channels.[4]

-

Antidepressants & Anxiolytics: The drug Trazodone and its analogs, which feature a 3-chlorophenylpiperazine moiety, are known serotonin receptor modulators.[5] The 3-chloro substitution is critical for affinity at serotonin receptors like 5-HT₁A.[5]

-

Dopamine Receptor Ligands: The 3-chlorophenyl group is also integral to selective dopamine D3 receptor ligands and agents designed as dopamine autoreceptor agonists for potential use as novel antipsychotics.[6][7]

Incorporating this compound into a peptide or small molecule backbone allows chemists to systematically probe interactions in these target classes, leveraging a known CNS-active fragment within a conformationally defined context.

Caption: Figure 2. Hypothetical binding mode.

Enhancing Metabolic Stability and Oral Bioavailability

As previously noted, the D-configuration of the amino acid provides a fundamental defense against enzymatic degradation. This is a critical first step in converting a biologically active peptide lead into a viable drug candidate. The oral TRH analog, Taltirelin, is a prime example where modification of the peptide backbone, including the use of non-natural residues, leads to a compound with dramatically enhanced stability and CNS activity compared to the parent hormone.[8] By analogy, incorporating our title compound can serve a similar purpose.

Use in Peptidomimetics and Constrained Peptides

The phenylglycine structure restricts the phi (φ) and psi (ψ) dihedral angles more than a simple glycine or alanine residue. This conformational constraint reduces the entropic penalty upon binding to a receptor, which can lead to a significant increase in binding affinity. This makes it an excellent component for designing peptidomimetics or for inclusion in peptide stapling or cyclization strategies to create highly ordered, potent, and stable macrocyclic drugs.

Key Experimental Methodologies

The following protocols provide step-by-step instructions for the two most common synthetic operations involving this compound.

Protocol 1: Dipeptide Synthesis via Amide Coupling

This protocol details a standard solution-phase coupling to a representative C-terminal methyl ester of another amino acid (e.g., L-Alanine methyl ester).

-

Reactant Preparation: Dissolve this compound (1.0 eq) and L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

Activator Addition: To the stirring solution, add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.05 eq). The solution may turn yellow.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Protocol 2: N-Terminal Boc-Deprotection

This protocol describes the standard method for removing the Boc group to reveal the free amine for further elongation or modification.

-

Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Add an excess of Trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 v/v ratio with DCM. The reaction is often accompanied by gas (isobutylene) evolution.

-

Reaction: Stir at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.

-

Workup: Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA. The resulting product is typically the TFA salt of the free amine. It can be used directly in the next step or triturated with cold diethyl ether to yield a solid, which can be isolated by filtration.

Conclusion and Future Outlook

This compound is more than a mere catalog chemical; it is a meticulously designed synthetic tool that offers solutions to pervasive problems in medicinal chemistry. Its strategic deployment enables the creation of molecules with enhanced metabolic stability, conformational rigidity, and potent interactions with biological targets, particularly within the CNS. The 3-chlorophenyl moiety serves as a proven pharmacophore for modulating key receptor families, while the D-amino acid backbone provides a robust defense against proteolysis.

Future applications will likely see this and similar building blocks used in the design of more complex architectures, including macrocyclic peptides, PROTACs (PROteolysis TArgeting Chimeras), and covalent inhibitors, where precise stereochemical and electronic control is essential for achieving desired biological outcomes. As drug discovery continues to tackle increasingly challenging biological targets, the rational use of such sophisticated, non-natural amino acids will remain a critical component of the medicinal chemist's arsenal.

References

-

Boc-D-phenylglycine | 33125-05-2. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

-

DL-(3-Chlorophenyl)glycine, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 17, 2026, from [Link]

-

L-3-Chlorophenylglycine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Kinoshita, T., Yamatsu, I., & Himeno, T. (1995). [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)]. Nihon Yakurigaku Zasshi, 106(4), 235-245. [Link]

-

Plech, T., Wujec, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 14(1), 100-109. [Link]

-

Canale, V., Szymańska, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7298. [Link]

- Kumar, A., Singh, P., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 1-6.

-

Newman, A. H., Cao, J., et al. (2013). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 56(4), 1493-1507. [Link]

- Preparation method of Boc-glycine. (2015). Google Patents.

- KR20200082987A - Novel Process for Preparing Taltirelin and Its Intermediates. (2020). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate [medsci.org]

- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-2-(3'-Chlorophenyl)-D-glycine: A Cornerstone for Asymmetric Synthesis in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the intricate world of drug discovery, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The human body, being inherently chiral, interacts stereoselectively with drug molecules, making the synthesis of enantiomerically pure compounds a cornerstone of modern medicinal chemistry.[1][2] This necessity has propelled the development and application of chiral building blocks – enantiomerically pure compounds that serve as foundational synthons for the construction of complex active pharmaceutical ingredients (APIs).[3]

Among the pantheon of these crucial molecular scaffolds, N-Boc-2-(3'-Chlorophenyl)-D-glycine stands out as a particularly valuable asset. This non-proteinogenic amino acid derivative, featuring a strategic chlorine substitution on the phenyl ring and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the synthesis of complex drug candidates, empowering researchers to leverage its full potential in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical data for this compound.

| Property | Value |

| CAS Number | 926641-28-3 |

| Molecular Formula | C₁₃H₁₆ClNO₄ |

| Molecular Weight | 285.72 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in many organic solvents such as chloroform and THF; insoluble in water.[1][4] |

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific spectra are proprietary to manufacturers, typical spectral characteristics are available for related compounds and can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the 3-chlorophenyl ring (multiplets in the aromatic region), and the alpha-proton of the glycine moiety.

-